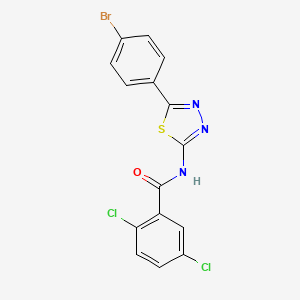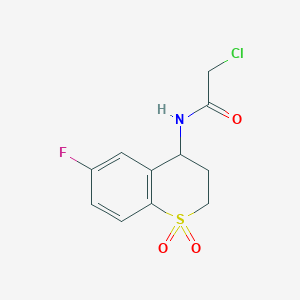![molecular formula C16H12F6N2O4 B2523651 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione CAS No. 2325837-15-6](/img/structure/B2523651.png)
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a complex organic compound characterized by the presence of trifluoromethyl groups, an azetidine ring, and an oxazolidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with azetidine to form the intermediate 1-[3,5-bis(trifluoromethyl)benzoyl]azetidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
作用机制
The mechanism of action of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The azetidine and oxazolidine-2,4-dione moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl groups but lacks the azetidine and oxazolidine-2,4-dione moieties.
3,5-Bis(trifluoromethyl)benzoyl chloride: Similar structure but without the azetidine and oxazolidine-2,4-dione components.
1,3-Bis(trifluoromethyl)benzene: Contains the trifluoromethyl groups but lacks the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 3-({1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione lies in its combination of trifluoromethyl groups, azetidine ring, and oxazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-[[1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O4/c17-15(18,19)10-1-9(2-11(3-10)16(20,21)22)13(26)23-4-8(5-23)6-24-12(25)7-28-14(24)27/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJWKVUMYFBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2523571.png)


![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate](/img/structure/B2523576.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2523578.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxyacetamide](/img/structure/B2523579.png)
![3-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2523580.png)
![5-(2,5-dimethylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2523582.png)

![2-Methyl-6-({1-[(pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2523584.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2523591.png)
